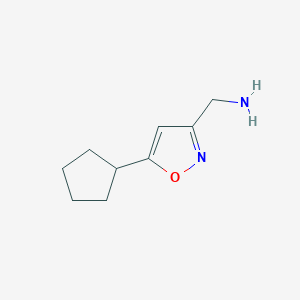

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-cyclopentyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWRHQCDUURWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NO2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanamine and Analogous 1,2 Oxazole 3 Yl Methanamines

Strategies for Constructing the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is the pivotal step in the synthesis of the target compounds. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.

1,3-Dipolar Cycloaddition Approaches

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkene or alkyne, is a powerful and widely used method for constructing isoxazole (B147169) and isoxazoline (B3343090) rings. mdpi.combeilstein-journals.org This reaction is known for its high degree of stereospecificity and regioselectivity. maynoothuniversity.ie

In this approach, a nitrile oxide, often generated in situ from an aldoxime or hydroximoyl chloride, reacts with an alkene or alkyne to form the five-membered ring. mdpi.combeilstein-journals.org For the synthesis of a 5-substituted isoxazole, a terminal alkyne is the typical dipolarophile. The reaction proceeds via a concerted mechanism, leading to a high degree of control over the product's structure. maynoothuniversity.ie The use of non-conventional conditions, such as microwave irradiation or green solvents, has been explored to enhance reaction rates and improve the environmental footprint of this method. beilstein-journals.org

Table 1: Overview of 1,3-Dipolar Cycloaddition for 1,2-Oxazole Synthesis

| Dipole | Dipolarophile | Product | Key Features |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkene | Isoxazoline | Stereospecific |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne | Isoxazole | Forms aromatic ring |

Ring Formation via Three-Carbon Atom Components and Hydroxylamine (B1172632)

A classical and highly effective strategy for synthesizing the 1,2-oxazole core involves the reaction of a molecule containing a three-carbon backbone with hydroxylamine or its salts, most commonly hydroxylamine hydrochloride. nih.gov This method is particularly useful for preparing polysubstituted isoxazoles.

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, with hydroxylamine hydrochloride is a fundamental method for isoxazole synthesis. nih.govyoutube.com The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com The regioselectivity of the cyclization can often be controlled by the nature of the substituents on the dicarbonyl compound.

β-Enamino ketoesters serve as versatile three-carbon synthons for the construction of 1,2-oxazoles. nih.gov Their reaction with hydroxylamine hydrochloride provides a regioselective route to highly functionalized isoxazoles. beilstein-journals.orgresearchgate.net The reaction mechanism involves nucleophilic attack of hydroxylamine, cyclization, and elimination of the amine and water to afford the stable isoxazole ring system. nih.gov This method has been successfully applied to the synthesis of various amino acid-like building blocks containing the 1,2-oxazole moiety. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Three-Carbon Components for Isoxazole Synthesis with Hydroxylamine

| Three-Carbon Component | Key Intermediate | Advantages |

| α,β-Unsaturated Ketone | Oxime | Readily available starting materials |

| 1,3-Diketone | Monoxime | Versatile for various substitution patterns |

| β-Enamino Ketoester | Imine/Oxime | High regioselectivity, good for functionalized products nih.gov |

To synthesize (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine, the aforementioned strategies must be applied to precursors bearing a cyclopentyl group.

In the context of the 1,3-dipolar cycloaddition, cyclopentylacetylene (B1345640) would serve as the dipolarophile. Its reaction with a suitable nitrile oxide precursor would directly lead to the formation of a 5-cyclopentyl-1,2-oxazole derivative.

For the condensation approach, a key starting material would be a cyclopentyl-substituted 1,3-dicarbonyl compound, such as 1-cyclopentyl-1,3-butanedione. The reaction of this diketone with hydroxylamine hydrochloride would yield the 5-cyclopentyl-3-methyl-1,2-oxazole. Subsequent functionalization of the methyl group at the 3-position would then be necessary to introduce the methanamine moiety. Alternatively, a more advanced precursor like a cyclopentyl-substituted β-enamino ketoester could be employed to introduce other functionalities at the 3-position directly during the ring formation. The final step to obtain the target methanamine would typically involve the reduction of a nitrile or an amide group at the 3-position of the 5-cyclopentyl-1,2-oxazole ring.

Classical Heterocycle Synthesis Methods

Classical methods for synthesizing the oxazole (B20620) ring have been foundational in organic chemistry. These pathways typically involve the cyclization of acyclic precursors through condensation and dehydration reactions.

The Robinson-Gabriel synthesis is a cornerstone reaction for oxazole formation, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.org The reaction is typically promoted by a cyclodehydrating agent, such as sulfuric acid or phosphorus pentachloride. pharmaguideline.comsynarchive.com

The general mechanism proceeds via the dehydration of an α-acylamino ketone to form the oxazole ring. synarchive.com This method is highly versatile, accommodating a wide range of alkyl, aryl, and heteroaryl substituents. princeton.edu A significant adaptation reported by Wipf and Miller allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This involves the side-chain oxidation of β-keto amides followed by cyclodehydration, expanding the utility of the Robinson-Gabriel synthesis for complex molecule construction. wikipedia.org

Table 1: Selected Cyclodehydrating Agents for Robinson-Gabriel Synthesis

| Reagent | Conditions/Notes |

|---|---|

| Sulfuric Acid (H₂SO₄) | Classical and widely used dehydrating agent. pharmaguideline.com |

| Phosphorus Pentachloride (PCl₅) | Effective agent for promoting cyclization. |

| Polyphosphoric Acid | Commonly used to induce cyclization. pharmaguideline.com |

| Trifluoromethanesulfonic acid | Used in one-pot Friedel-Crafts/Robinson-Gabriel syntheses. wikipedia.org |

The reaction between α-halo ketones and primary amides, often referred to as the Bredereck reaction, provides a direct route to 2,4-disubstituted oxazoles. thepharmajournal.comijpsonline.com This condensation reaction is an efficient and economical process for oxazole synthesis. ijpsonline.com The cyclization can be promoted by catalysts such as silver triflate (AgOTF) or copper(II) triflate [Cu(OTf)₂]. ijpsonline.com For instance, the coupling of substituted α-diazoketones with amides in the presence of copper(II) triflate has been shown to produce 2,4-disubstituted oxazoles in high yields. ijpsonline.com This method is a key example of forming the oxazole ring through the reaction of a three-carbon component with a nitrogen source. researchgate.net

The reaction of isocyanides with acid chlorides presents another pathway for oxazole synthesis. pharmaguideline.com This method can be induced by various dehydrating and cyclizing agents, including polyphosphoric acid, phosgene, or phosphorus oxychloride (POCl₃). pharmaguideline.com A silver-mediated cycloaddition of isocyanides with acyl chlorides has also been developed. researchgate.net More recently, a base-promoted approach has been reported where the coupling of an acyl chloride with an isocyanide under mild basic conditions affords 2,5-disubstituted oxazoles. rsc.org This contrasts with Schöllkopf conditions (using butyllithium), which typically yield 4,5-disubstituted derivatives, highlighting the chemoselectivity achievable by modifying reaction conditions. rsc.org

The condensation of an α-hydroxy amino ketone with an aldehyde is a classical method for preparing oxazoles. pharmaguideline.com The reaction is typically conducted in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com In this synthesis, the C2-atom of the resulting oxazole ring is derived from the aldehyde starting material. pharmaguideline.com A more contemporary and milder method involves the condensation of serine with an aldehyde to form an oxazolidine, which is then oxidized to generate the 2,4-disubstituted oxazole. organic-chemistry.org This approach avoids the need for intermediate purification and is suitable for a variety of aldehydes, including those with halogenated, electron-rich, and heteroaromatic systems. organic-chemistry.org

The condensation of α-aminocarbonyl compounds is a fundamental strategy for constructing the oxazole nucleus. This approach generally involves the reaction of an α-aminoketone or a related derivative with a suitable reagent that provides the remaining atoms for the heterocyclic ring. The specific reaction partners and conditions determine the substitution pattern of the final oxazole product. This pathway is conceptually related to other classical methods, such as the Robinson-Gabriel synthesis, where the α-aminocarbonyl moiety is pre-formed as a 2-acylamino-ketone. pharmaguideline.com

Transition Metal-Catalyzed Cyclization Pathways

Modern synthetic chemistry has increasingly relied on transition metal catalysis to achieve efficient and selective formation of heterocyclic rings under mild conditions. researchgate.net Various metals, including gold, copper, silver, and palladium, have been employed to catalyze the synthesis of oxazoles from diverse starting materials. researchgate.netorganic-chemistry.orgacs.org

A prevalent strategy involves the cycloisomerization of propargylic amides. ijpsonline.comresearchgate.net Both gold and silver complexes have been shown to be effective catalysts for this transformation. researchgate.netacs.org For example, a gold(III)-catalyzed bromocyclization of propargylic amides can furnish bromooxazolines, which are precursors to oxazoles. researchgate.net Similarly, silver(I) catalysts can promote a ijpsonline.comijpsonline.com rearrangement of N-sulfonyl propargylic amides to yield functionalized oxazoles. acs.org

Copper-catalyzed reactions have also proven highly effective. Copper(II) triflate catalyzes the coupling of α-diazoketones with amides or nitriles to afford substituted oxazoles in excellent yields. ijpsonline.comresearchgate.net Another approach is the copper-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to give 2,5-disubstituted oxazoles. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Oxazole Syntheses

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| Gold(I) Complex | Terminal Alkynes, Nitriles, N-Oxide | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Copper(II) Triflate | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | ijpsonline.com |

| Silver(I) | Propargylamides | Functionalized Oxazoles | acs.org |

| Palladium | Oxazoles, Aryl Halides | C-5 or C-2 Arylated Oxazoles | organic-chemistry.org |

These transition metal-mediated protocols often provide advantages in terms of selectivity, efficiency, and mildness of reaction conditions compared to classical methods. researchgate.net

Palladium-Catalyzed Sequential C–N/C–O Bond Formations

Palladium catalysis offers a powerful tool for the construction of heterocyclic rings through sequential bond-forming reactions. For the synthesis of 1,2-oxazole cores, palladium-catalyzed methods can facilitate the necessary C–N and C–O bond formations in a controlled manner. These reactions often proceed through cascade or one-pot processes, enhancing synthetic efficiency. nih.govfigshare.com

One established strategy involves the palladium-catalyzed reaction of alkynes with sources of the N-O fragment. For instance, the electrophilic intramolecular cyclization of alkynes and aldoximes can be mediated by palladium catalysts to produce 3,4,5-trisubstituted isoxazoles. nih.gov Another approach utilizes the coupling of acid chlorides and terminal alkynes, followed by a cyclocondensation step, which can also be performed under palladium catalysis. researchgate.net A notable method for synthesizing oxazole derivatives (a constitutional isomer of isoxazoles) from simple amides and ketones proceeds via a Pd(II)-catalyzed sp² C-H activation pathway. nih.govorganic-chemistry.org This reaction involves a sequential C-N bond formation followed by a C-O bond formation to close the ring, a strategy whose principles can be adapted for isoxazole synthesis. organic-chemistry.org

These palladium-catalyzed reactions are valued for their functional group tolerance and the ability to construct complex molecular architectures efficiently. researchgate.net

Table 1: Overview of Palladium-Catalyzed Methodologies for Oxazole/Isoxazole Synthesis

| Method | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| C-H Activation/Annulation | N-phenoxyacetamides, Aldehydes | Forms benzo[d]isoxazoles via [4+1] annulation; simultaneous C-C and C=N bond formation. | researchgate.net |

| Sequential C-N/C-O Formation | Amides, Ketones | Pd(II)-catalyzed sp² C-H activation; one-step synthesis of highly substituted oxazoles. | nih.govorganic-chemistry.org |

| Cascade Annulation/Allylation | Alkynyl Oxime Ethers, Allyl Halides | One-pot tandem cyclization/alkylation; provides structurally diverse β/γ-isoxazole carbonyls. | researchgate.net |

| Four-Component Synthesis | Aroyl Chloride, Acetylene, Boronic Acid, Hydroxylamine | Concatenates Sonogashira coupling, cyclocondensation, and Suzuki coupling in a one-pot fashion. | mdpi.com |

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions are among the most prevalent and efficient methods for constructing the 3,5-disubstituted 1,2-oxazole ring. researchgate.net A cornerstone of this approach is the copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. acs.orgacs.org This reaction is a prime example of "click chemistry," prized for its high regioselectivity, mild reaction conditions, and broad functional group tolerance. acs.org

In a typical procedure, an aldehyde is converted to an aldoxime, which is then oxidized in situ to a nitrile oxide. acs.org The nitrile oxide is not isolated due to its potential instability but is immediately trapped by a copper(I)-acetylide (formed from a terminal alkyne and the copper catalyst). acs.orgacs.org This process regioselectively yields the 3,5-disubstituted isoxazole. acs.org The use of a copper catalyst allows the reaction to proceed at ambient temperature and often in aqueous solvents, which is a significant advantage over the uncatalyzed thermal cycloaddition that may require higher temperatures and yield a mixture of regioisomers. researchgate.netacs.org

Another copper-catalyzed approach involves the intramolecular oxidative C–O bond formation of enone oximes using a catalyst like copper(II) acetate (B1210297) with molecular oxygen as a green oxidant. rsc.org This method provides direct access to 3,5-disubstituted isoxazoles from readily available starting materials. rsc.org

Table 2: Examples of Copper-Catalyzed Isoxazole Syntheses

| Method | Catalyst System | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Cu(I) (e.g., from CuSO₄/Cu turnings) | Aldehyde (forms nitrile oxide in situ), Terminal Alkyne | One-pot, three-step procedure; high regioselectivity; aqueous solvent compatible. | acs.orgacs.org |

| Aerobic Oxidative Cyclization | Cu(OAc)₂ | Enone Oximes | Inexpensive catalyst; uses O₂ as the oxidant; good functional group tolerance. | rsc.org |

| Cascade Cyclization | Copper Catalyst | Diazo Compounds, tert-Butyl Nitrite, Alkynes | One-pot, three-component reaction; forms nitrile oxide in situ from copper carbene and nitroso radical. | acs.orgresearchgate.net |

Introduction and Modification of the Aminomethyl Moiety

Once the 5-cyclopentyl-1,2-oxazole core is synthesized, the final step is the installation of the aminomethyl group at the C3 position. This is typically achieved through functional group interconversion of a suitable precursor.

Functional Group Interconversions on Oxazole Precursors (e.g., Reduction of Nitriles or Esters to Amines)

A common and reliable strategy for introducing the aminomethyl group is the reduction of a precursor functional group at the 3-position of the isoxazole ring. The two most common precursors are nitriles (isoxazole-3-carbonitriles) and esters (isoxazole-3-carboxylates).

The synthesis of the required 3-substituted-4-isoxazole carboxylic acid precursors can be achieved through cyclization of a 3-substituted-3-oxopropionate with hydroxylamine, followed by several steps to introduce the carboxylic acid functionality. google.com The reduction of an isoxazole-3-carbonitrile (B1322572) to the corresponding (isoxazol-3-yl)methanamine can be accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on carbon), or borane (B79455) complexes.

Similarly, an isoxazole-3-carboxylate ester can be reduced to the corresponding hydroxymethyl derivative using a reagent like LiAlH₄. The resulting alcohol can then be converted to the amine through a two-step process, such as conversion to a tosylate or halide followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent). Alternatively, the carboxylic acid can be converted to an amide, which is then reduced to the amine. The synthesis of related aminoisoxazoles from amino acid-derived building blocks has been demonstrated on a multigram scale. rsc.org

Table 3: Precursor Functional Groups and Potential Reducing Agents

| Precursor at C3-Position | Functional Group | Common Reducing Agent(s) | Product |

|---|---|---|---|

| Nitrile | -C≡N | LiAlH₄; H₂/Raney Ni; BH₃·THF | -CH₂NH₂ |

| Ester | -COOR | 1. LiAlH₄ 2. TsCl, py 3. NH₃ | 1. -CH₂OH 2. -CH₂OTs 3. -CH₂NH₂ |

| Carboxylic Acid | -COOH | 1. SOCl₂ 2. NH₃ 3. LiAlH₄ | 1. -COCl 2. -CONH₂ 3. -CH₂NH₂ |

Direct Installation of the Methanamine Unit

The direct installation of a methanamine (-CH₂NH₂) unit onto a pre-formed 5-cyclopentyl-1,2-oxazole is a more challenging and less common synthetic route. Such a transformation would likely require a C-H activation at the 3-position followed by aminomethylation. While methods for direct C-H functionalization of heterocycles are an active area of research, they often suffer from issues with regioselectivity and require specific directing groups or harsh conditions. For the synthesis of this compound, the functional group interconversion approach described previously is generally more practical and higher yielding.

Asymmetric Synthesis and Chiral Resolution for Enantiomerically Enriched this compound Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest in drug discovery, as enantiomers often exhibit different pharmacological properties. mdpi.com Chirality can be introduced, for example, by adding a substituent to the aminomethyl group (creating a stereocenter at the carbon bearing the amino group) or by modifying the cyclopentyl ring. Enantiomerically enriched analogues can be obtained through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis. mdpi.com

Chiral Resolution: This method involves the separation of a racemic mixture of a chiral analogue into its individual enantiomers. wikipedia.org For aminomethylisoxazole analogues, which are basic, the most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomeric salts have different physical properties, most importantly solubility, which allows one diastereomer to be separated by fractional crystallization. After separation, the pure enantiomer of the amine is recovered by treatment with a base to remove the chiral resolving agent. wikipedia.org Chiral column chromatography is another powerful technique for separating enantiomers. nih.govmdpi.com

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org This can be achieved by using a chiral catalyst or a chiral auxiliary during a key bond-forming step. For example, in the synthesis of a chiral analogue, the reduction of an imine precursor to the amine could be performed using a chiral reducing agent or a catalyst, which would selectively produce one enantiomer over the other. Asymmetric synthesis is often more efficient for large-scale production but requires significant development to find optimal conditions. researchgate.net

Table 4: Comparison of Methods for Obtaining Enantiomerically Enriched Analogues

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into enantiomers, typically via diastereomeric salt crystallization. | Technically simpler to develop; applicable to a wide range of compounds. | Maximum theoretical yield is 50%; often requires trial-and-error to find a suitable resolving agent. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries. | Potentially 100% theoretical yield; more atom-economical for large-scale synthesis. | Requires development of a specific catalytic system; may be sensitive to reaction conditions. |

Scalable Synthetic Approaches and Process Optimization for Compound Production

Transitioning a synthetic route from laboratory-scale to large-scale production requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. For a compound like this compound, several key factors would be considered.

Route Selection: For large-scale synthesis, a convergent route is often preferred. The one-pot copper-catalyzed cycloaddition is highly advantageous as it combines multiple steps, reduces intermediate handling and purification, and uses relatively inexpensive reagents. acs.org Metal-free syntheses, where possible, are also attractive as they eliminate the cost and potential product contamination associated with transition metals. rsc.org

Reagent and Solvent Choice: Reagents should be stable, readily available, and low-cost. The use of hazardous or highly energetic reagents would be minimized. Solvents are chosen based on reaction performance, safety, environmental impact, and ease of removal and recovery.

Process Conditions: Reaction parameters such as temperature, pressure, concentration, and reaction time are optimized to maximize yield and throughput while minimizing side-product formation. The goal is to develop a robust process that is tolerant to small variations in conditions.

Purification: Chromatographic purification is generally avoided on a large scale due to high solvent consumption and cost. The process should be designed so that the final product can be isolated and purified through crystallization, distillation, or extraction. A practical, multigram synthesis of isoxazole building blocks has been developed that relies on such principles. rsc.org The development of scalable methods for related oxazoles has also been demonstrated, highlighting the feasibility of gram-scale production and the recovery and reuse of reagents. nih.gov

Table 5: Key Strategies for Scalable Synthesis and Process Optimization

| Strategy | Description | Benefit(s) |

|---|---|---|

| One-Pot/Telescoped Reactions | Combining multiple synthetic steps into a single operation without isolating intermediates. | Reduces waste, solvent use, and processing time; increases throughput. |

| Use of Stable/Inexpensive Reagents | Selecting commercially available, non-hazardous, and cost-effective starting materials and reagents. | Lowers production cost and improves process safety. |

| Avoidance of Chromatography | Designing the synthesis to yield a product that can be purified by crystallization or extraction. | Significantly reduces solvent waste and cost; simplifies large-scale operations. |

| Robust Reaction Conditions | Optimizing parameters to ensure the reaction is reproducible and insensitive to minor fluctuations. | Ensures consistent product quality and yield. |

| Atom Economy | Designing syntheses that maximize the incorporation of material from the starting materials into the final product. | Minimizes waste and improves efficiency. |

Chemical Reactivity and Mechanistic Investigations of 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanamine

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic compound featuring adjacent nitrogen and oxygen atoms. This arrangement imparts a degree of aromaticity, though less than that of benzene. The electronegativity of the nitrogen and oxygen atoms renders the oxazole (B20620) ring an electron-deficient system, which profoundly influences its reactivity in chemical reactions. researchgate.net

While the electron-deficient nature of the oxazole ring generally makes electrophilic aromatic substitution challenging, the reaction can proceed, particularly when the ring is substituted with electron-donating groups. pharmaguideline.comclockss.org The position of these substituents and the nature of the electrophile are critical in determining the outcome of the reaction.

The regioselectivity of electrophilic attack on the oxazole ring is a key aspect of its chemical behavior. Theoretical calculations and experimental observations indicate a general order of reactivity among the carbon atoms of the ring. clockss.org The C4 position is often predicted to be the most susceptible to electrophilic attack due to the electron-donating resonance effect of the ring oxygen. clockss.org However, experimental results, such as those from halogenation reactions, often show a preference for substitution at the C5 position, followed by C4, with C2 being the least reactive. clockss.org This preference can be attributed to the relative stability of the intermediate sigma complexes formed during the reaction. For (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine, the cyclopentyl group at C5 and the methanamine group at C3 will direct incoming electrophiles, further influencing this inherent regioselectivity.

A computational method, RegioSQM, which predicts the regioselectivity of electrophilic aromatic substitution by calculating the free energies of protonated intermediates, has shown high accuracy in forecasting the outcomes for a wide range of heteroaromatic systems. chemrxiv.org

Table 1: General Regioselectivity of Electrophilic Aromatic Substitution on the Oxazole Ring

| Position | Relative Reactivity | Rationale |

| C5 | Most Reactive | Often observed experimentally, influenced by substituent effects. clockss.orgtandfonline.com |

| C4 | Intermediate | Predicted by some theoretical models due to oxygen's resonance. clockss.org |

| C2 | Least Reactive | Deactivated by the adjacent electron-withdrawing nitrogen and oxygen atoms. clockss.org |

Electron-donating groups (EDGs) are crucial for activating the oxazole ring towards electrophilic attack. pharmaguideline.comnumberanalytics.com By increasing the electron density of the ring, EDGs make it a more favorable target for electrophiles. The cyclopentyl group at the C5 position and the methanamine group at the C3 position of this compound are both considered electron-donating. The presence of these groups is expected to enhance the ring's reactivity. The interplay between the inductive and resonance effects of these substituents will ultimately determine the precise location of electrophilic substitution. Studies on substituted chalcones containing an isoxazole ring have shown that the electronic properties of substituents on an adjacent phenyl ring are instrumental in the potency of the compounds, highlighting the significant role of these groups. mdpi.com

The electron-deficient character of the oxazole ring makes it a target for nucleophilic attack, especially when a suitable leaving group is present on the ring. pharmaguideline.comnumberanalytics.com However, these reactions can be complex and may lead to ring-opening rather than simple substitution.

The C2 position of the oxazole ring is particularly susceptible to nucleophilic attack due to its proximity to both the electronegative nitrogen and oxygen atoms, which makes this carbon atom electropositive. pharmaguideline.comchempedia.info When a good leaving group, such as a halogen, is present at the C2 position, nucleophilic aromatic substitution can occur. pharmaguideline.comwikipedia.org The order of reactivity for nucleophilic substitution of halogens on the oxazole ring is generally C2 >> C4 > C5. tandfonline.com

A significant aspect of isoxazole chemistry is its tendency to undergo ring-opening upon reaction with nucleophiles. pharmaguideline.comresearchgate.net This process is often initiated by a nucleophilic attack, leading to the cleavage of the weak N-O bond. For instance, treatment of isoxazoles with an electrophilic fluorinating agent has been shown to result in a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. nih.govorganic-chemistry.org Similarly, electrophilic ring-opening chlorination and bromination reactions have also been developed. nih.gov The resulting open-chain intermediates can sometimes undergo recyclization to form different heterocyclic structures. For example, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide. pharmaguideline.com The specific reaction pathway and the final products are highly dependent on the structure of the starting isoxazole, the nature of the nucleophile, and the reaction conditions.

Cycloaddition Reactions (Diels-Alder Reactivity)

While the subject compound is a 1,2-oxazole (isoxazole), the Diels-Alder reactivity is a characteristic feature of its isomer, the 1,3-oxazole. wikipedia.orgtandfonline.com This section will detail the cycloaddition behavior of the oxazole ring system as a model for heterocyclic diene chemistry.

The 1,3-oxazole ring can function as a diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. tandfonline.compharmaguideline.com This reactivity is attributed to the furan-like oxygen atom at position 1. pharmaguideline.com The reaction is facilitated by the presence of electron-releasing substituents on the oxazole ring, which enhances its reactivity with dienophiles. pharmaguideline.com The initial cycloaddition leads to a bicyclic intermediate that is often unstable. wikipedia.org

The primary adducts formed from the Diels-Alder reaction of oxazoles with dienophiles like alkenes or alkynes are typically not isolated. researchgate.net These intermediates readily undergo rearrangement, often with the elimination of a small molecule such as water, to form substituted pyridine (B92270) derivatives. wikipedia.orgtandfonline.com This transformation provides a versatile synthetic route to the pyridine scaffold, which is a core component of many important molecules, including vitamin B6. wikipedia.org

In contrast, the 1,2-oxazole (isoxazole) ring of this compound does not typically act as a diene in Diels-Alder reactions. Instead, isoxazoles are commonly synthesized via [3+2] cycloaddition (1,3-dipolar cycloaddition) reactions between a nitrile oxide and an alkyne or alkene. wikipedia.orgnih.govnih.gov

| Reaction Type | Heterocycle | Role | Dienophile | Key Intermediate | Final Product | Citations |

| Diels-Alder | 1,3-Oxazole | Diene | Alkene/Alkyne | Bicyclic Adduct | Pyridine Derivative | wikipedia.orgtandfonline.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | (Synthesis of Isoxazole) | N/A | Alkyne | N/A | 1,2-Isoxazole | wikipedia.orgnih.govnih.gov |

Oxidation and Reduction Pathways of the Oxazole Moiety

The isoxazole ring exhibits susceptibility to both oxidation and reduction, which often results in ring cleavage due to the relatively weak N-O bond. wikipedia.org

Oxidation: The oxidation of oxazole rings can lead to ring opening. tandfonline.compharmaguideline.com For C2-unsubstituted oxazoles, oxidation can occur at the C2 position to form a 2-oxazolone, a reaction catalyzed by enzymes like aldehyde oxidase. nih.gov More aggressive oxidizing agents such as potassium permanganate (B83412) or ozone can cause cleavage of the oxazole ring. pharmaguideline.com The oxidation of isoxazoles can also proceed selectively at substituents without affecting the ring, such as the oxidation of a thioalkyl group to a sulfoxide (B87167) or sulfone. umt.edu

Reduction: The reduction of the isoxazole ring is a well-established transformation that typically leads to the cleavage of the N-O bond. This reaction is a valuable synthetic tool for accessing 1,3-dicarbonyl compounds or other functionalized linear molecules. Catalytic hydrogenation is a common method for achieving this transformation. The reduction of oxazoles can also result in open-chain products or the formation of less saturated oxazolines. tandfonline.compharmaguideline.com

N-Alkylation and Protonation at the N3 Position

This section discusses the reactivity at the ring nitrogen. Although the heading specifies the N3 position, characteristic of a 1,3-oxazole, the nitrogen atom in the 1,2-oxazole ring of the title compound is at the N2 position.

Protonation: Isoxazole is a very weak base, with a conjugate acid pKa of -3.0. wikipedia.orgchemicalbook.com This low basicity is due to the electron-withdrawing effect of the adjacent oxygen atom. Nevertheless, protonation can occur on the nitrogen atom in the presence of strong acids. The isomeric oxazole is also a weak base, with a conjugate acid pKa of 0.8. wikipedia.org

N-Alkylation: The nitrogen atom in azole rings can be alkylated using various alkylating agents. tandfonline.com For 1,3-oxazoles, N-alkylation occurs at the N3 position to form N-alkyloxazolium quaternary salts. pharmaguideline.com For the isoxazole ring in this compound, alkylation would occur at the N2 position. The regioselectivity of N-alkylation in azole systems can be influenced by steric and electronic effects of ring substituents and the nature of the alkylating agent and reaction conditions. beilstein-journals.org

Metallation and Deprotonation Chemistry of the Oxazole Ring

The acidity of the C-H bonds on the isoxazole ring allows for deprotonation by strong bases, creating a nucleophilic center for further functionalization.

Deprotonation: For an unsubstituted isoxazole ring, deprotonation can occur at the C3, C4, or C5 positions. nsf.govnih.gov Experimental and computational studies have shown that the C5 position is the most acidic, followed by C3, with C4 being the least acidic. nsf.govnih.gov Deprotonation at C3 can lead to ring cleavage through the scission of the O-N bond. nsf.govnih.gov In the case of this compound, the C3 and C5 positions are substituted. Therefore, deprotonation of the isoxazole ring would occur at the C4 position.

Metallation: The anions generated from deprotonation can be trapped by various electrophiles, allowing for the introduction of new substituents onto the isoxazole ring. This process, known as metallation and electrophilic quenching, is a key strategy for elaborating the isoxazole scaffold. umt.edu For the isomeric oxazole ring, deprotonation is easiest at the C2 position, which is the most electron-deficient carbon. wikipedia.orgpharmaguideline.com

| Position | Relative Acidity (Isoxazole) | Outcome of Deprotonation | Citations |

| C5 | Most Acidic | C5-isoxazolide anion | nsf.govnih.gov |

| C3 | Intermediate Acidity | Ring Cleavage | nsf.govnih.gov |

| C4 | Least Acidic | C4-isoxazolide anion | nsf.govnih.gov |

Reactivity of the Primary Aminomethyl Functional Group

The primary aminomethyl group (-CH₂NH₂) is a key site of reactivity in this compound. wikipedia.org As a primary amine, it exhibits both nucleophilic and basic properties. chemistrytalk.org

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom makes the aminomethyl group a potent nucleophile. It can readily participate in a variety of bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Mannich Reaction: Condensation with an aldehyde (like formaldehyde) and an active hydrogen compound. nih.gov

Imine Formation: Reaction with aldehydes or ketones to form imines (Schiff bases).

Basic Reactions: The aminomethyl group is basic and can accept a proton to form an ammonium (B1175870) salt (R-CH₂NH₃⁺). chemistrytalk.org The basicity is influenced by the electronic nature of the attached isoxazole ring.

The reactivity of this group is crucial in medicinal chemistry, as over 60% of approved drugs contain aminomethyl or related amine functionalities, which often interact with biological targets.

Nucleophilic Reactions of the Amine (e.g., Acylation, Alkylation)

The primary amine functionality of this compound imparts significant nucleophilic character, making it susceptible to reactions with a variety of electrophiles.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides, this transformation results in the formation of a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The amine can also undergo alkylation through reaction with alkyl halides. This is a nucleophilic substitution reaction (typically SN2) where the amine displaces a halide from the alkylating agent, forming a new carbon-nitrogen bond. The reaction can, in principle, proceed to form secondary and tertiary amines, or even a quaternary ammonium salt, depending on the stoichiometry and reaction conditions.

A detailed review of the scientific literature did not yield specific studies or documented examples of acylation or alkylation reactions performed on this compound.

Formation of Amides, Imines, and Other Nitrogen-Containing Linkages

Building upon its nucleophilic nature, the primary amine of this compound is a versatile handle for constructing various nitrogen-containing functional groups.

Amide Formation: As mentioned in the acylation section, the most common method for amide synthesis is the reaction with carboxylic acid derivatives. Direct condensation with a carboxylic acid is also possible using coupling agents (e.g., DCC, EDC) that activate the carboxylic acid for nucleophilic attack.

Imine Formation: The amine can react with aldehydes or ketones in a condensation reaction to form imines (Schiff bases). This reversible reaction typically requires the removal of water to drive the equilibrium toward the imine product and is often catalyzed by acid.

Despite the fundamental nature of these transformations for primary amines, specific research detailing the formation of amides or imines from this compound is not available in the reviewed scientific literature.

Buchwald-Hartwig C-N Bond Formation Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides or pseudohalides (like triflates) and a primary or secondary amine. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

As a primary amine, this compound is a suitable candidate for use as the nucleophilic coupling partner in this transformation. The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is critical for achieving high yields. nih.govrsc.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have expanded the scope of this reaction to include a wide variety of functionalized amines and challenging aryl halides. nih.govresearchgate.net

However, a search of the chemical literature did not uncover specific published instances where this compound has been utilized as the amine component in a Buchwald-Hartwig cross-coupling reaction.

Table 1: General Parameters for Buchwald-Hartwig Amination This table represents typical conditions for the reaction type and does not reflect experiments performed on the specific subject compound, as no data was found.

| Component | Common Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | BrettPhos, RuPhos, BINAP, DPPF | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS | Deprotonates the amine in the catalytic cycle |

| Aryl Electrophile | Aryl bromides, chlorides, iodides, triflates | Source of the aryl group to be coupled |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |

Substitution Reactions with Halogenated Building Blocks

The primary amine of this compound can act as a nucleophile in substitution reactions with various halogenated compounds, particularly those with activated halogen atoms. This is especially common with halogenated heterocyclic systems (e.g., chloropyrimidines, chloropyridines) where the halogen is susceptible to nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, the amine attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing features of the ring. Subsequent loss of the halide ion restores aromaticity and yields the substituted product.

A comprehensive literature search did not reveal specific examples of substitution reactions between this compound and halogenated building blocks.

Intermolecular and Intramolecular Transformations

The reactivity of this compound and its derivatives can extend to more complex intermolecular and intramolecular transformations.

Intermolecular Reactions: Beyond simple substitutions, the amine could potentially participate in multicomponent reactions or cycloadditions after conversion into a different functional group (e.g., an imine or enamine).

Intramolecular Reactions: If the molecule is first elaborated with a second reactive group at an appropriate distance, intramolecular cyclization could occur. For example, if the amine were acylated with a reagent also containing an electrophilic center, a subsequent intramolecular reaction could lead to the formation of a new heterocyclic ring.

No specific research detailing intermolecular or intramolecular transformations originating from this compound could be located in the reviewed scientific literature.

Structural Elucidation and Spectroscopic Characterization of 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, along with advanced 2D NMR techniques, would provide a complete picture of the molecule's connectivity and chemical environment.

The ¹H NMR spectrum of (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine is expected to show distinct signals corresponding to the protons of the cyclopentyl group, the methanamine moiety, and the isoxazole (B147169) ring.

Isoxazole Ring Proton (H4): The single proton on the C4 position of the isoxazole ring is anticipated to appear as a sharp singlet. In 3,5-disubstituted isoxazoles, this proton typically resonates in the range of δ 6.0–7.0 ppm. For instance, the isoxazole proton in similar structures has been observed around δ 6.8 ppm. rsc.org

Methanamine Protons (-CH₂NH₂): The methylene (B1212753) (-CH₂) protons adjacent to the isoxazole ring and the amino group are expected to appear as a singlet in the δ 3.5-4.5 ppm region. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature. In related aminomethyl isoxazoles, the aminomethyl protons have been noted in the δ 2.5–3.0 ppm range.

Cyclopentyl Protons: The protons of the cyclopentyl ring will present more complex signals. The single methine proton (-CH) attached directly to the isoxazole C5 position is expected to be the most downfield of the cyclopentyl signals, likely appearing as a multiplet. The remaining eight methylene (-CH₂) protons on the cyclopentyl ring would appear as overlapping multiplets in the upfield region, typically between δ 1.5 and 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole H4 | 6.0 - 7.0 | Singlet (s) |

| -CH₂NH₂ | 3.5 - 4.5 | Singlet (s) |

| -NH₂ | Variable | Broad Singlet (br s) |

| Cyclopentyl CH | 2.8 - 3.5 | Multiplet (m) |

| Cyclopentyl CH₂ | 1.5 - 2.2 | Multiplet (m) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected.

Isoxazole Ring Carbons (C3, C4, C5): The chemical shifts of the isoxazole ring carbons are highly characteristic. C3 and C5, being attached to heteroatoms and substituents, are the most deshielded, typically appearing in the range of δ 160–175 ppm. rsc.org Specifically, C5, bearing the cyclopentyl group, might be found around δ 175 ppm, while C3, attached to the methanamine group, could be near δ 163 ppm. beilstein-journals.org The C4 carbon atom is expected to be significantly more shielded, with a chemical shift around δ 95-110 ppm. rsc.org

Methanamine Carbon (-CH₂NH₂): The carbon of the aminomethyl group is an aliphatic carbon attached to an electronegative nitrogen and a heteroaromatic ring, leading to an expected chemical shift in the range of δ 35–50 ppm.

Cyclopentyl Carbons: The methine carbon of the cyclopentyl group attached to the isoxazole ring would be the most downfield of the aliphatic signals. The remaining methylene carbons of the cyclopentyl ring would appear in the typical aliphatic region of δ 25–35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 (Isoxazole) | 174 - 178 |

| C3 (Isoxazole) | 161 - 165 |

| C4 (Isoxazole) | 95 - 110 |

| -CH₂NH₂ | 35 - 50 |

| CH (Cyclopentyl) | 35 - 45 |

| CH₂ (Cyclopentyl) | 25 - 35 |

¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the nitrogen atoms. The molecule contains two nitrogen atoms: one in the isoxazole ring and one in the primary amine. The isoxazole nitrogen, being part of an aromatic heterocyclic system, would have a characteristic chemical shift. The amino group nitrogen would appear in a different region, characteristic of primary amines. researchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Atom | Predicted Chemical Shift Range (δ, ppm) |

| N2 (Isoxazole) | -10 to +20 (relative to CH₃NO₂) |

| -NH₂ | -300 to -350 (relative to CH₃NO₂) |

To definitively assign the predicted ¹H and ¹³C signals and confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, confirming the connectivity within the cyclopentyl ring by showing correlations between the methine proton and its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon. For instance, the signal for the isoxazole C4 carbon would show a cross-peak with the isoxazole H4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of non-protonated carbons and linking different fragments of the molecule. For example, HMBC would show a correlation between the methanamine protons (-CH₂) and the isoxazole C3 carbon, confirming the position of the side chain. It would also show correlations between the cyclopentyl methine proton and the isoxazole C5 and C4 carbons, confirming the attachment point of the cyclopentyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the molecular formula with high confidence. For this compound (C₉H₁₄N₂O), the expected exact mass can be calculated. The observation of the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) would serve as strong evidence for the compound's elemental composition. beilstein-journals.org Predicted collision cross-section values for various adducts, including [M+H]⁺, can also be calculated to aid in identification. uni.lu

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₉H₁₅N₂O]⁺ | 167.1179 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine (-NH₂), the cyclopentyl group, and the 1,2-oxazole ring.

The primary amine group is typically identified by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. researchgate.net The C-H stretching vibrations of the cyclopentyl and methanamine alkyl groups would appear in the 3000-2850 cm⁻¹ range.

The isoxazole ring itself presents a unique vibrational fingerprint. Key absorptions include the C=N stretching vibration, typically observed in the 1651-1610 cm⁻¹ region. researchgate.netmdpi.com The N-O and C-O stretching vibrations within the heterocyclic ring also produce characteristic bands, although they can be more variable. Furthermore, the C-N bond of the methanamine group would show a stretching vibration around 1376 cm⁻¹. mdpi.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3400 - 3250 |

| Alkyl C-H (Cyclopentyl, -CH₂-) | C-H Stretch | 3000 - 2850 |

| Isoxazole Ring (C=N) | C=N Stretch | 1651 - 1610 |

| Isoxazole Ring (C=C) | C=C Stretch | ~1618 |

This table is generated based on typical vibrational frequencies for the specified functional groups found in related isoxazole structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of related isoxazole derivatives provides significant insight into the expected solid-state structure. nih.govresearchgate.net

Studies on substituted isoxazole compounds reveal that the five-membered isoxazole ring typically adopts a nearly planar or a slight envelope conformation. nih.gov For instance, the crystal structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate (B77799), a complex derivative, was determined, providing precise bond lengths, angles, and crystal lattice parameters. nih.gov In this structure, the isoxazole ring was found to be essentially planar and oriented equatorially to the adjacent piperidinium (B107235) ring. nih.gov

The analysis confirms the specific connectivity of atoms and allows for the unambiguous assignment of stereochemistry at chiral centers. nih.gov The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonding involving the amine group and other potential functional groups. nih.gov

Table 2: Example Crystallographic Data for a Substituted 1,2-Oxazole Derivative

| Parameter | Value |

|---|---|

| Compound Name | (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate nih.gov |

| Chemical Formula | C₁₂H₁₅F₃N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.8415(4) |

| b (Å) | 8.1691(4) |

| c (Å) | 10.3708(5) |

| β (°) | 100.868(2) |

This data is for a related derivative and serves to illustrate the type of information obtained from X-ray crystallography. nih.gov

Chromatographic Analysis for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers if it is chiral or derivatized to become chiral. Since the parent compound is not inherently chiral, this analysis is most relevant for its chiral derivatives.

For purity analysis, reverse-phase HPLC is commonly employed. The compound is passed through a column (e.g., C18) with a mobile phase, and its purity is determined by the area of its corresponding peak relative to any impurity peaks.

For chiral derivatives of isoxazoles, enantiomeric separation is critical. nih.gov Chiral HPLC or Supercritical Fluid Chromatography (SFC) is used to separate and quantify the enantiomers. nih.govresearchgate.net This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H), have proven effective for separating isoxazole enantiomers. nih.govresearchgate.net The enantiomeric excess (ee), a measure of chiral purity, can be accurately determined from the relative peak areas of the two enantiomers, with values exceeding 98% being achievable. nih.govresearchgate.net

Table 3: Example Conditions for Chiral Separation of Isoxazole Derivatives

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Application |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | CO₂ with Ethanol co-solvent | Preparative enantioseparation of 3-carboxamido-5-aryl isoxazoles. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | MaltoShell (derivatized maltodextrin) | Normal, Polar Organic, or Reversed Phase | Enantiomeric separation of various novel chiral azole compounds. scilit.com |

This table summarizes conditions reported for the successful chiral separation of related isoxazole compounds.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the chemical composition of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₉H₁₄N₂O. uni.lu The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. Experimental validation for related compounds has shown that the measured values typically fall within ±0.4% of the calculated values, confirming the proposed structures. mdpi.com

Table 4: Elemental Composition of this compound and an Experimental Example

| Element | Theoretical % for C₉H₁₄N₂O | Experimental % for C₁₆H₁₄N₄O₂ mdpi.com | Theoretical % for C₁₆H₁₄N₄O₂ mdpi.com |

|---|---|---|---|

| Carbon (C) | 65.03% | 65.50% | 65.30% |

| Hydrogen (H) | 8.49% | 4.94% | 4.79% |

| Nitrogen (N) | 16.85% | 18.75% | 19.04% |

The experimental data is for the related compound 2-(5-methyl-isoxazol-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine, provided for illustrative purposes. mdpi.com

Applications of 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanamine As a Key Chemical Building Block

Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine provides a robust platform for the synthesis of a wide range of complex heterocyclic structures. The primary amine serves as a nucleophilic handle for elaboration, while the stable isoxazole (B147169) ring acts as a central scaffold.

Preparation of Novel 1,2-Oxazole Derivatives

The 1,2-oxazole ring is a fundamental component of many biologically active compounds. nih.govnih.gov Synthetic strategies leveraging building blocks like this compound are crucial for accessing novel derivatives. The synthesis of such functionalized isoxazoles often relies on established cyclization methods. One of the primary pathways is the reaction of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine (B1172632). nih.govbeilstein-journals.org Another powerful technique is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, which allows for regioselective construction of the isoxazole ring. rsc.orgnih.gov

Once the core this compound structure is obtained, the aminomethyl group (-CH₂NH₂) at the 3-position becomes the focal point for further diversification. This primary amine can readily participate in a variety of classic organic reactions, including acylation, alkylation, reductive amination, and condensation reactions, to attach new functionalities and build more elaborate molecular architectures. For instance, reacting the amine with various acyl chlorides or carboxylic acids would yield a library of amide derivatives, each with distinct properties conferred by the newly introduced substituent.

| Synthetic Method | Key Reactants | Description | Reference |

|---|---|---|---|

| Hydroxylamine Cyclization | β-Enamino Ketoesters + Hydroxylamine Hydrochloride | A common and efficient method for constructing the 1,2-oxazole ring from acyclic precursors, yielding regioisomeric products. | nih.govbeilstein-journals.org |

| [3+2] Cycloaddition | Nitrile Oxides + Alkynes/Enamines | A regioselective cycloaddition that is highly effective for synthesizing isoxazole-containing building blocks from readily available amino acids. | rsc.org |

| Van Leusen Oxazole (B20620) Synthesis | Aromatic Aldehydes + Tosylmethylisocyanide (TosMIC) | A versatile method for creating oxazole derivatives that can be used in the design of halogen-bonded crystal structures. | rsc.org |

Diversity-Oriented Synthesis Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The goal of DOS is to efficiently populate "chemical space" with a wide range of molecular scaffolds, rather than focusing on a single target structure. Building blocks that possess multiple, orthogonally reactive functional groups are highly valued in DOS.

This compound is an excellent candidate for a DOS scaffold. Its structure contains several key features that can be independently modified:

The Primary Amine: Allows for appendage diversity by introducing a wide array of substituents through amide bond formation, alkylation, or other amine-specific reactions.

The 1,2-Oxazole Ring: Provides a stable, rigid core that positions the substituents in a well-defined three-dimensional orientation. The weak N-O bond within the ring can also be cleaved under specific reductive conditions, offering a pathway to linear structures like γ-amino alcohols or enaminones, thus increasing scaffold diversity. lifechemicals.comnih.govnih.gov

The Cyclopentyl Group: Adds a lipophilic and conformationally constrained element, which can be crucial for molecular recognition and binding to biological targets.

By systematically varying the inputs at the amine position and leveraging the latent reactivity of the oxazole ring, a single starting scaffold can give rise to a large library of compounds with significant skeletal and stereochemical diversity. cam.ac.uk

Role in Peptide Chemistry and Peptidomimetics

The limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low cell permeability, have driven the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. mdpi.com Heterocyclic scaffolds, particularly oxazoles and isoxazoles, are frequently incorporated into peptide backbones to achieve this. rsc.orgnih.gov

Incorporation into Heterocyclic Peptides

This compound can be utilized as a non-proteinogenic amino acid analogue in the synthesis of novel peptides. The aminomethyl group allows it to be coupled into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. rsc.orgnih.gov

The incorporation of the 5-cyclopentyl-1,2-oxazole moiety confers several advantageous properties to the resulting peptide:

Conformational Rigidity: The planar, aromatic isoxazole ring restricts the conformational freedom of the peptide backbone, which can help lock the molecule into a bioactive conformation and enhance binding affinity to its target. mdpi.com

Metabolic Stability: The isoxazole ring is resistant to cleavage by proteases, which typically hydrolyze amide bonds. This increases the half-life of the peptide in biological systems. mdpi.com

Structural Diversity: The heterocycle introduces a non-natural structural element that can form unique interactions with biological receptors, potentially leading to novel activities or improved selectivity. mdpi.comacs.org

Design of Unnatural Amino Acid Analogues

Unnatural amino acids are indispensable tools in medicinal chemistry and drug design. thieme.debioascent.com Amino-functionalized 1,2-oxazole derivatives are particularly valuable as they are structural components of various neuroactive compounds, including agonists for the GABA and glutamate (B1630785) receptors. nih.gov

As an unnatural amino acid analogue, this compound serves as a bioisostere for natural amino acid residues. A bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. The isoxazole ring can mimic the properties of a peptide bond or certain amino acid side chains while introducing novel electronic and steric features. The design and synthesis of such analogues are central to creating peptidomimetics with tailored functions, such as integrin ligands or enzyme inhibitors. nih.gov The cyclopentyl group, in this context, could mimic the side chains of hydrophobic amino acids like leucine (B10760876) or isoleucine, while the isoxazole core provides a stable, polarisable scaffold.

| Property | Description | Reference |

|---|---|---|

| Enhanced Stability | The heterocyclic ring is resistant to enzymatic degradation by proteases, increasing the molecule's in vivo half-life. | mdpi.comnih.gov |

| Structural Constraint | The rigid ring structure reduces the conformational flexibility of the peptide, pre-organizing it for receptor binding. | mdpi.com |

| Bioisosterism | The isoxazole moiety can act as a mimic of a peptide bond or an amino acid side chain, maintaining or improving biological activity. | rsc.org |

| Novel Interactions | The unique electronic distribution of the ring can enable new peptide-protein or peptide-DNA/RNA interactions. | mdpi.com |

Precursor for Advanced Organic Materials

Beyond medicinal chemistry, heterocyclic compounds like this compound are potential precursors for the development of advanced organic materials. The photophysical and electronic properties of the oxazole ring make it an attractive component for materials with applications in electronics and optics. thepharmajournal.com

The aromatic, electron-rich nature of the oxazole core can be harnessed in the design of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Furthermore, oxazole derivatives have been investigated for their fluorescent properties and have been incorporated into plastic scintillators for radiation detection. thepharmajournal.commdpi.com

The primary amine of this compound provides a convenient attachment point for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This could allow for the creation of functional polymers or hybrid materials where the isoxazole unit imparts specific electronic, optical, or chemical properties. For example, polymerization of appropriately functionalized derivatives could lead to materials with unique liquid crystalline phases or non-linear optical responses. researchgate.net While the direct application of this specific compound in materials science is not yet widely documented, its structural motifs suggest significant potential in this emerging field.

Generation of Combinatorial Libraries

This compound is a unique bifunctional molecule, featuring a primary amine and a cyclopentyl-substituted isoxazole core. The primary amine group serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into larger molecular scaffolds. The cyclopentyl group provides a lipophilic element, which can be crucial for modulating the pharmacokinetic properties of the final compounds. The isoxazole ring itself is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.

The utility of this compound as a building block lies in its ability to introduce this specific combination of features into a library of compounds. In a typical combinatorial synthesis, the primary amine of this compound can be reacted with a diverse set of reagents, such as carboxylic acids, sulfonyl chlorides, or isocyanates, in a parallel fashion. This leads to the generation of a library of amides, sulfonamides, or ureas, respectively. Each member of the library retains the core (5-Cyclopentyl-1,2-oxazol-3-yl) moiety while varying the substituent attached to the methanamine nitrogen.

A search of the scientific literature and chemical databases was conducted to identify specific examples and detailed research findings on the use of this compound in the generation of combinatorial libraries. Despite a thorough investigation, no specific research articles or patents detailing the synthesis and screening of combinatorial libraries explicitly derived from this particular building block could be located.

While general principles of combinatorial chemistry support the potential utility of this compound, the absence of specific published data prevents a detailed discussion of its application and the properties of any resulting libraries. The table below is therefore presented as a template for the kind of data that would be expected from such studies, should they become available in the future.

Table 1: Illustrative Data Table for a Hypothetical Combinatorial Library Derived from this compound

| Library Series | R-Group Diversity | Number of Compounds | Scaffold | Potential Screening Targets |

| Amide Library | 200 Carboxylic Acids | 200 | (5-Cyclopentyl-1,2-oxazol-3-yl)methyl-amide | Kinases, Proteases |

| Sulfonamide Library | 150 Sulfonyl Chlorides | 150 | (5-Cyclopentyl-1,2-oxazol-3-yl)methyl-sulfonamide | Carbonic Anhydrases, Nuclear Receptors |

| Urea Library | 100 Isocyanates | 100 | 1-((5-Cyclopentyl-1,2-oxazol-3-yl)methyl)-3-substituted-urea | Soluble Epoxide Hydrolase, Fatty Acid Amide Hydrolase |

This table is for illustrative purposes only and does not represent actual research findings.

Further research and publication in this specific area are needed to fully elucidate the role and potential of this compound as a key building block in the generation of combinatorial libraries for drug discovery and other applications.

Future Directions and Emerging Research Avenues for 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3,5-disubstituted isoxazoles, the structural class to which (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine belongs, is a well-trodden path in organic chemistry. organic-chemistry.org However, the future of its synthesis lies in the adoption of green and sustainable chemistry principles. niist.res.in Traditional methods often involve hazardous solvents, harsh conditions, and generate significant waste. researchgate.net Emerging research is expected to focus on methodologies that improve efficiency and environmental friendliness.

Key areas for development include:

Microwave- and Ultrasound-Assisted Synthesis : These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with green chemistry goals. benthamdirect.commdpi.com Microwave irradiation, for instance, has been shown to enhance the rate and selectivity of isoxazole (B147169) formation. benthamdirect.com

Catalyst-Free and Eco-Friendly Catalysis : Research into catalyst-free reactions or the use of benign catalysts, such as those derived from agricultural waste, presents a sustainable alternative to traditional metal catalysts. nih.gov

Use of Green Solvents : The replacement of volatile organic solvents with greener alternatives like water or deep eutectic solvents (DES) is a critical avenue. mdpi.comacs.org DES, in particular, have shown promise as reusable media for the synthesis of 3,5-disubstituted isoxazoles. acs.org

| Synthetic Approach | Key Advantages | Potential for this compound |

|---|---|---|

| Ultrasound Irradiation | Reduced reaction times, higher yields, operational simplicity. researchgate.net | Efficient and rapid production with minimal energy consumption. |

| Microwave-Assisted Synthesis | Enhanced reaction rates, high selectivity, improved yields. benthamdirect.com | Precise control over the reaction to minimize byproducts. |

| Deep Eutectic Solvents (DES) | Recyclable, environmentally benign, can be catalyst-free. acs.org | A sustainable manufacturing process with solvent recovery and reuse. |

Exploration of Undiscovered Reactivity Pathways

The isoxazole ring is a versatile scaffold, but its full reactive potential is yet to be unlocked. Future research will likely move beyond simple functionalization to explore transformative reactions that can generate novel molecular architectures from this compound.

One significant area of exploration is the ring-opening and rearrangement of the isoxazole core. The N-O bond within the isoxazole ring is susceptible to cleavage under certain conditions, opening pathways to other heterocyclic systems or functionalized open-chain compounds. researchgate.netnsf.gov For example, isoxazoles can be converted to pyrazoles upon treatment with hydrazine, a transformation that proceeds through a ketonitrile intermediate. reddit.comreddit.comorganic-chemistry.org Investigating this and similar rearrangements for this compound could yield a diverse library of new compounds with potentially unique biological activities.

Furthermore, the metabolic pathways of isoxazole-containing drugs, which can involve ring opening, suggest that exploring these reactions could provide insights into the bioactivation and potential reactive metabolites of this compound. researchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. springerprofessional.de The application of flow chemistry to the synthesis of heterocycles is a rapidly growing field. researchgate.netcam.ac.uk

For a molecule like this compound, integrating its synthesis into a continuous-flow system could be transformative. researchgate.net Multi-step sequences, such as oxime formation, chlorination, and cycloaddition, which are often required for isoxazole synthesis, can be telescoped into a single, uninterrupted process. researchgate.net This approach minimizes the handling of potentially hazardous intermediates and allows for precise control over reaction parameters like temperature and residence time. researchgate.net Recent studies have demonstrated the successful flow synthesis of 3,5-disubstituted isoxazoles, achieving high yields in minutes and showcasing the potential for large-scale, efficient production. acs.orgmdpi.com

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like 1D NMR and mass spectrometry are routine, the unambiguous characterization of complex heterocyclic structures often requires more advanced techniques. ipb.ptresearchgate.net Future research on this compound and its derivatives will benefit from the application of sophisticated analytical methods.

2D NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals, especially for novel derivatives where spectral data is not available. nih.govresearchgate.netresearchgate.net These methods help in definitively establishing connectivity and confirming the regiochemistry of the isoxazole ring.

Solid-State NMR (ssNMR) : For crystalline samples or compounds with poor solubility, ssNMR is a powerful tool. nih.gov It can be particularly useful for distinguishing between isomers, which can be challenging using solution-state NMR alone. iastate.edunih.gov The 13C{14N} solid-state NMR experiment, for example, can function as an "attached nitrogen test" to differentiate isoxazole and oxazole (B20620) isomers based on their distinct C-N bonding patterns. iastate.edunih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS is essential for confirming the elemental composition of newly synthesized compounds with high accuracy. nih.gov

| Technique | Application for this compound | Key Information Provided |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structure elucidation of the parent compound and its reaction products. nih.gov | Proton-proton and proton-carbon correlations, confirming molecular connectivity. ipb.pt |

| Solid-State NMR | Characterization of solid forms and differentiation of potential isomers. iastate.edunih.gov | Information on C-N bonding and molecular structure in the solid phase. iastate.edunih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula for new derivatives. nih.gov | Precise mass measurement to determine elemental composition. |

Application in Catalysis and Ligand Design